(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid
Description
“(3-Benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid” is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:
- Substituents: A benzyl group at position 3, methyl groups at positions 1 and 7, and an acetic acid moiety at position 6.
The acetic acid group enhances hydrophilicity, which may influence solubility and pharmacokinetic properties compared to esterified derivatives (e.g., methyl esters in ).
Properties
IUPAC Name |
2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-11-8-22-14-15(19-17(22)21(11)10-13(24)25)20(2)18(27)23(16(14)26)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRVBIFQQSRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[2,1-f]purin-8-yl core. One common approach is the cyclization of appropriate precursors, such as aminopyrimidines, under acidic or basic conditions. The benzyl group can be introduced through a benzyl halide in a nucleophilic substitution reaction, while the carboxylic acid group can be added through oxidation of a corresponding alcohol or aldehyde.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
(3-Benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazo[2,1-f]purin-8-yl core, using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl halides, amines, alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Benzylated, alkylated, or aminated derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Key Observations :
- Acid vs. Ester : The acetic acid group (-COOH) in the target compound and improves water solubility relative to the methyl ester derivative in , which may serve as a prodrug with enhanced membrane permeability.
- Ring Saturation : The tetrahydro ring system in the target compound and reduces planarity compared to fully aromatic purines, possibly affecting stacking interactions with biological targets.
Bioactivity and Computational Insights
- Bioactivity Clustering: highlights that structural similarity correlates with bioactivity profiles. Compounds with 2,4-dioxo-imidazo[2,1-f]purine cores (e.g., target compound and ) may share modes of action, such as adenosine receptor antagonism or phosphodiesterase inhibition .
- Computational Similarity Metrics : Tanimoto and Morgan similarity indices () could quantify structural overlap between the target compound and analogs. For example, the benzyl group may lower similarity scores compared to but increase specificity for certain targets.
Biological Activity
The compound (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid , often referred to as a derivative of imidazoquinoline or imidazopyridine scaffolds, has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 342.34 g/mol. The structure includes a fused imidazo[2,1-f]purine ring system which is known for its interaction with various biological targets.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of imidazoquinoline have been shown to act as Toll-like receptor (TLR) agonists, particularly TLR7 and TLR8. These receptors play crucial roles in the immune response against viral infections by inducing the production of type I interferons and other cytokines .
- Mechanism : The activation of TLR7/8 leads to the stimulation of immune cells such as dendritic cells and macrophages, enhancing the host's antiviral response. The compound may enhance the production of pro-inflammatory cytokines like TNF-α and IL-12 .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Similar imidazoquinoline derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro studies show that related compounds induce apoptosis in human cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
Immunomodulatory Effects
Immunomodulation is another significant aspect of the biological activity of this compound. It has been suggested that it can modulate both innate and adaptive immune responses.
- Research Findings : Studies have reported that imidazoquinoline derivatives can enhance the proliferation of T lymphocytes and promote Th1 responses, which are essential for effective anti-tumor immunity .
Comparative Biological Activity
To provide a clearer understanding of its biological activity compared to other compounds in its class, a summary table is presented below:
| Compound Name | Antiviral Activity | Antitumor Activity | Immunomodulatory Effects |
|---|---|---|---|
| Imiquimod | Strong | Moderate | Strong |
| Resiquimod | Very Strong | Moderate | Moderate |
| (3-benzyl...) | Moderate | Potential | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
